Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and a carbamoyl (-CONH-) moiety at position 5. The phenyl ring, linked via a sulfonyl (-SO₂-) group, connects to a piperazine ring that is further functionalized with an ethyl carboxylate (-COOEt) group. This structure combines aromatic, sulfonamide, and piperazine motifs, which are commonly associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S3/c1-3-31-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)23-16-6-9-18-19(14-16)33-21(24-18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUPQBEBMEAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the lasB quorum sensing system in Pseudomonas aeruginosa, a Gram-negative bacterium.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific chemical structure.
Biological Activity
Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A benzo[d]thiazole moiety with a methylthio substituent.
- A piperazine ring that contributes to its pharmacological properties.
- An ethyl ester functional group that may influence its solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 448.57 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of various kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases. For instance, compounds with similar structural features have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often dysregulated in cancers .
- Antiviral Properties : Some derivatives of benzothiazole have exhibited antiviral activities, particularly against RNA viruses. The presence of the methylthio group may enhance interaction with viral proteins, potentially disrupting their function .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Compounds containing benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains, showing promising results .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Results | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR Inhibition | IC50 = 0.25 µM | |
| Antiviral Activity | Viral Replication | 50% inhibition at 10 µM | |
| Antimicrobial | Bacterial Strains | Active against E. coli |
Case Study 1: Kinase Inhibition
A study evaluated the compound's ability to inhibit EGFR in non-small cell lung cancer (NSCLC) models. The results indicated a significant reduction in cell proliferation at sub-micromolar concentrations, suggesting its potential as a therapeutic agent in targeted cancer therapy .
Case Study 2: Antiviral Screening
In another investigation, derivatives of the compound were screened for antiviral activity against the influenza virus. The results demonstrated that certain modifications to the benzothiazole core enhanced antiviral efficacy, leading to further exploration of structure-activity relationships .
Case Study 3: Antimicrobial Efficacy
Research focused on the antimicrobial properties highlighted that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents in response to rising antibiotic resistance .
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities associated with this compound:
- Analgesic Effects : Similar compounds have demonstrated significant pain-relieving properties, likely through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which increases levels of endocannabinoids linked to pain modulation.
- Anticancer Properties : Compounds containing benzo[d]thiazole derivatives have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory effects, making this compound a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of piperazine derivatives similar to Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. Results indicated a significant reduction in allodynia in rat models, attributed to increased endocannabinoid levels following FAAH inhibition.
Case Study 2: Anticancer Properties
Research focused on related thiazole compounds showed that they could effectively inhibit tumor growth in vitro. The presence of the benzo[d]thiazole moiety was crucial for inducing apoptosis in cancer cells, suggesting that this compound may exhibit similar anticancer properties.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from the provided evidence, focusing on core heterocycles, substituents, and synthesis pathways. Below is a detailed analysis:
Structural Analogues
Table 1: Key Structural Comparisons
Substituent Effects
- Methylthio (-SMe) vs. The -SMe group may also participate in hydrophobic interactions or act as a hydrogen-bond acceptor .
- Carbamoyl (-CONH-) vs. Hydrazone (-NH-N=CH-): The carbamoyl group in the target compound (vs.
- Sulfonyl (-SO₂-) Linkage : Common in all compounds (Evidences 1–4), this group contributes to rigidity and electrostatic interactions. In the target compound, its placement between phenyl and piperazine may optimize spatial orientation for binding .
Q & A
Basic: What synthetic pathways are commonly employed to synthesize this compound, and what are the critical steps?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Coupling of a benzo[d]thiazole derivative (e.g., 2-(methylthio)benzo[d]thiazol-6-amine) with a carbamoyl-containing phenyl intermediate via amide bond formation .
- Step 2: Introduction of the sulfonyl group to the phenyl ring, followed by reaction with a piperazine derivative to form the sulfonamide linkage .
- Step 3: Esterification of the piperazine nitrogen with ethyl chloroformate .
Critical Parameters: - Temperature control (e.g., 0–5°C for amide coupling to prevent side reactions).
- Solvent selection (e.g., DMF or dichloromethane for solubility and reactivity).
- Purification via column chromatography or recrystallization to isolate intermediates .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies functional groups (e.g., methylthio, piperazine, ester) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., aromatic protons) .
- High-Performance Liquid Chromatography (HPLC):
- Quantifies purity (>95% typical for research-grade material) and detects residual solvents or byproducts .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and scalability?
Answer:
Methodological Approaches:
- Design of Experiments (DoE):
- Screen variables (e.g., stoichiometry, temperature, catalyst loading) to identify optimal conditions .
- Continuous Flow Chemistry:
- Enhances reproducibility for exothermic steps (e.g., sulfonylation) and reduces reaction time .
- In Situ Monitoring:
- Use FTIR or Raman spectroscopy to track reaction progress and minimize intermediate degradation .
Case Study:
A 20% yield increase was achieved by replacing THF with DMF in the amide coupling step, likely due to improved solubility of the benzo[d]thiazole intermediate .
- Use FTIR or Raman spectroscopy to track reaction progress and minimize intermediate degradation .
Advanced: How should contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?
Answer:
Troubleshooting Workflow:
Purity Verification:
- Re-analyze compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
Structural Confirmation:
- Re-examine NMR and MS data to ensure no degradation (e.g., ester hydrolysis) occurred during bioassays .
Assay Conditions:
- Compare buffer pH, incubation time, and cell lines used. For example, thiazole-containing compounds may exhibit pH-dependent solubility .
Target Engagement Studies:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to the proposed biological target .
Basic: Which functional groups in the compound’s structure are most reactive, and how do they influence its chemical behavior?
Answer:
- Methylthio (-SMe) Group:
- Prone to oxidation (e.g., to sulfoxide/sulfone derivatives under acidic conditions) .
- Piperazine Ring:
- Basic nitrogen atoms participate in salt formation (e.g., HCl salts for improved solubility) .
- Ester (-COOEt):
- Hydrolyzes under alkaline conditions to carboxylic acid, altering pharmacokinetic properties .
- Sulfonamide (-SO2N):
- Stabilizes protein binding via hydrogen bonding and hydrophobic interactions .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking:
- Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. Focus on the sulfonamide and thiazole moieties as key pharmacophores .
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-target complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability over 100+ ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM):
- Evaluate electronic interactions (e.g., charge transfer between the carbamoyl group and catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
